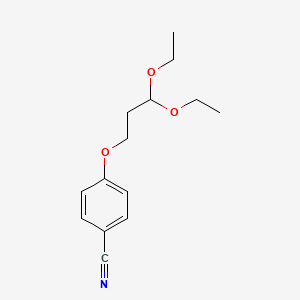

4-(3,3-Diethoxypropoxy)benzonitrile

Overview

Description

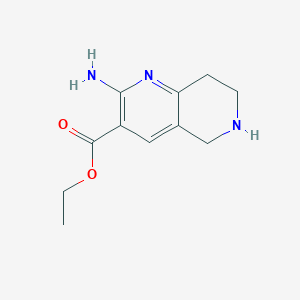

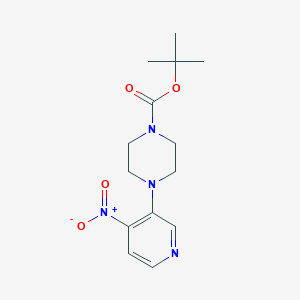

“4-(3,3-Diethoxypropoxy)benzonitrile” is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 249.31 .Scientific Research Applications

Electrolyte Additives in Lithium Ion Batteries

4-(3,3-Diethoxypropoxy)benzonitrile, while not directly mentioned, may have similarities in application to related benzonitrile compounds used in battery technologies. For instance, 4-(Trifluoromethyl)-benzonitrile has been utilized as an innovative electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This addition has led to significant improvements in the cyclic stability of the battery, with a notable increase in capacity retention over numerous cycles. This is attributed to the formation of a protective film on the cathode, which inhibits electrolyte oxidation and manganese dissolution, thereby enhancing the battery's performance and longevity (Huang et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. These compounds have shown excellent performance in protecting steel surfaces, with certain derivatives outperforming others. The effectiveness of these inhibitors is linked to their ability to form a protective layer on the steel surface, adhering to Langmuir's adsorption isotherm. This protective layer significantly reduces corrosion rates, as confirmed by various electrochemical and surface analysis techniques (Chaouiki et al., 2018).

Liquid Crystal Technology

In the field of materials science, specific benzonitrile compounds have been developed with potential applications in liquid crystal technology. These compounds, characterized by their luminescent properties and liquid crystalline behavior, have been synthesized to explore their suitability as mesogens. Their study reveals significant insights into their phase behavior and optical properties, indicating potential applications in display technologies and other optoelectronic devices (Ahipa et al., 2014).

Photophysical Behavior and Complexation with Cyclodextrins

The dual fluorescence of dialkylaminobenzonitriles in aqueous solutions of cyclodextrins has been studied to understand their photophysical behavior and complexation properties. These studies are crucial in developing fluorescence polarity probes and elucidating the interactions between such compounds and cyclodextrins, potentially leading to applications in sensing and molecular recognition technologies (Cox et al., 1984).

properties

IUPAC Name |

4-(3,3-diethoxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMOLLSQTXVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC1=CC=C(C=C1)C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)